molecular formula C6H9NO4 B12114582 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde

2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde

Cat. No.: B12114582
M. Wt: 159.14 g/mol
InChI Key: GRKVUCSWENSOSV-UHFFFAOYSA-N
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Description

2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is a nitro-functionalized oxetane derivative characterized by an aldehyde group and a nitromethyl substituent on the oxetane ring. Its molecular formula is C₆H₉NO₄, with a molecular weight of 175.14 g/mol (inferred from ethyl ester derivative data in ). This compound is notable for its role in synthesizing spirocyclic oxetanes via reductive cyclization under hydrogenation conditions (H₂/Pd-C), producing pyrrolidine derivatives with applications in medicinal chemistry .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde

InChI

InChI=1S/C6H9NO4/c8-2-1-6(3-7(9)10)4-11-5-6/h2H,1,3-5H2

InChI Key

GRKVUCSWENSOSV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC=O)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the nitromethyl and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by nitration and aldehyde formation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the nitro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 2-(3-(Nitromethyl)oxetan-3-yl)acetic acid.

    Reduction: Formation of 2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde.

    Substitution: Formation of derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Oxetane and Aldehyde Derivatives

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups CAS Number Key References
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde C₆H₉NO₄ Aldehyde, nitromethyl, oxetane Not explicitly listed
2-(Oxetan-3-yl)acetaldehyde C₅H₈O₂ Aldehyde, oxetane 928758-00-3
Ethyl 2-(3-(Nitromethyl)oxetan-3-yl)acetate C₈H₁₃NO₅ Ester, nitromethyl, oxetane 1045709-38-3
Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate C₁₃H₁₅FO₄ Ester, fluorophenyl, oxetane 1453862-19-5

Key Observations :

  • The nitromethyl group in the target compound distinguishes it from simpler oxetane aldehydes (e.g., 2-(oxetan-3-yl)acetaldehyde), enhancing its electrophilicity and enabling reductive cyclization reactions .
  • Ester derivatives (e.g., ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate) exhibit increased stability compared to aldehydes but require hydrolysis to regenerate the reactive aldehyde group .
Reductive Cyclization
  • Target Compound: Undergoes Pd-C catalyzed hydrogenation to form spirocyclic pyrrolidines, critical for iminosugar synthesis (glycosidase inhibitors) .
  • Ester Analogues : Ethyl esters require additional steps (e.g., hydrolysis) to activate the aldehyde group for similar reactions, reducing synthetic efficiency .
Stability and Handling
  • Aldehyde vs. Ester : The aldehyde group in this compound is highly reactive, necessitating inert storage conditions, whereas esters (e.g., ethyl derivatives) are more stable at room temperature .

Physical Properties and Analytical Behavior

Boiling Points and Chromatography
  • Chlorophenyl Acetaldehydes : highlights that substituent position (ortho, meta, para) on phenylacetaldehydes significantly affects boiling points and GC retention times. For example, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have higher boiling points than 2-chloro-2-phenylacetaldehyde, influencing their separation on GC columns .
  • Oxetane Derivatives : While direct boiling point data for the target compound is unavailable, its ethyl ester derivative () lacks a listed boiling point, suggesting challenges in volatility due to polar functional groups .

Biological Activity

2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is a compound of interest due to its unique oxetane structure and potential biological activities. The oxetane ring is known for its ability to influence the pharmacological properties of compounds, making it a valuable scaffold in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H9NO2C_5H_9NO_2. The presence of the nitromethyl group and the oxetane ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The oxetane ring can participate in hydrogen bonding and hydrophobic interactions, which may modulate the activity of biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with oxetane rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with quorum sensing pathways.

Table 1: Antimicrobial Activity of Related Oxetane Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Oxetan-3-yl)acetaldehydeE. coli62.5 µg/mL
2-(Nitromethyl)oxetane derivativeS. aureus78.12 µg/mL
2-(Aminomethyl)oxetan-3-yl ethanolMRSA50 µg/mL

Anticancer Activity

There is growing interest in the anticancer potential of oxetane-containing compounds. Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549 cells.

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (µg/mL)
2-(3-Nitromethyl)oxetan-3-ylacetaldehydeHeLa226
2-(Oxetan-3-yl)acetaldehydeA549242.52

Case Studies

  • Study on Antimicrobial Effects : A study investigated the effects of various nitro-containing oxetanes on bacterial growth. Results showed that compounds similar to this compound exhibited notable antibacterial activity against E. coli and S. aureus, with specific MIC values indicating their potency as potential therapeutic agents.
  • Anticancer Research : Another study focused on the antiproliferative effects of oxetane derivatives on cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, highlighting their potential as lead compounds for drug development.

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